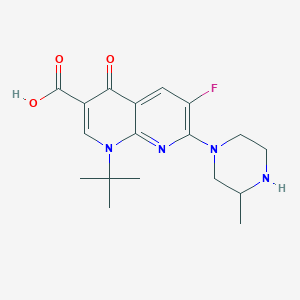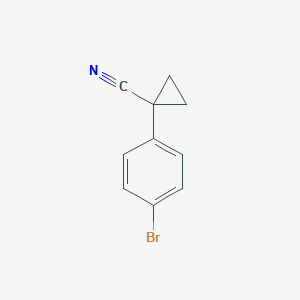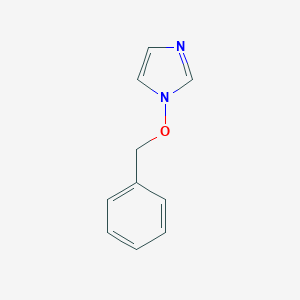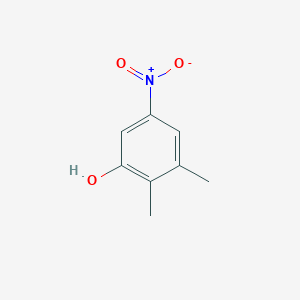
1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid, also known as TBFN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBFN belongs to the class of naphthyridine-3-carboxylic acid derivatives and has shown promising results in various biological studies.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid is not fully understood, but it is believed to inhibit bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. This leads to the disruption of DNA replication and ultimately cell death.
Biochemical and Physiological Effects:
1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has been shown to have low toxicity and is well tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has been found to be rapidly absorbed and distributed in the body, with high levels of the compound found in the liver, kidneys, and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has several advantages for use in laboratory experiments, including its potent antibacterial and antifungal activity, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid. One potential area of study is the development of new derivatives of 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid with improved antibacterial and antifungal activity. Another area of research is the investigation of the mechanism of action of 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid and the development of new drugs that target bacterial DNA synthesis. Additionally, 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid could be studied for its potential applications in other areas, such as cancer research and drug delivery.
Métodos De Síntesis
The synthesis of 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid involves a multi-step process that includes the reaction of 2,6-difluoro-4-nitroaniline with tert-butyl carbamate in the presence of a catalyst, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then reacted with 3-methylpiperazine and 1,8-dibromo-4-oxo-naphthalene-3-carboxylic acid to obtain 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has also been found to be effective against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propiedades
Número CAS |
116162-95-9 |
|---|---|
Nombre del producto |
1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
Fórmula molecular |
C18H23FN4O3 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1-tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H23FN4O3/c1-10-8-22(6-5-20-10)16-13(19)7-11-14(24)12(17(25)26)9-23(15(11)21-16)18(2,3)4/h7,9-10,20H,5-6,8H2,1-4H3,(H,25,26) |
Clave InChI |
QXNOSGDKQAIMRL-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F |
SMILES canónico |
CC1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F |
Sinónimos |
1-tert-Butyl-6-fluoro-7-(-3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-[ 1,8]naphthyridine-3-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)


![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)



![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)




